Cas no 519158-45-3 (1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester)

1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester
- ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate
- SCHEMBL1121564
- 519158-45-3
- ethyl 3-methyl-6-hydroxy-1H-indole-2-carboxylate
- BCLDYNBSDBQITJ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)9-5-4-8(14)6-10(9)13-11/h4-6,13-14H,3H2,1-2H3
- InChIKey: BCLDYNBSDBQITJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 219.08954328Da
- どういたいしつりょう: 219.08954328Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10858230-1.0g |
ethyl 6-hydroxy-3-methyl-1H-indole-2-carboxylate |
519158-45-3 | 95% | 1.0g |
$0.0 | 2023-01-07 |
1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester 関連文献
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl esterに関する追加情報
1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester (CAS No. 519158-45-3): A Comprehensive Overview
1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester, identified by its CAS number 519158-45-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, belonging to the indole derivatives family, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and methyl substituents on the indole core, along with the ethyl ester functionality at the carboxyl group, makes it a versatile scaffold for further chemical modifications and biological investigations.
The indole moiety is a prominent structural feature found in numerous natural products and bioactive molecules. Its aromatic system is capable of interacting with various biological targets, including enzymes and receptors, making it a valuable component in drug design. In particular, the hydroxyl group at the 6-position and the methyl group at the 3-position of the indole ring introduce additional functional sites that can be exploited for enhancing binding affinity and selectivity. The ethyl ester group at the 2-carboxyl position provides a handle for further derivatization, allowing for the synthesis of more complex analogs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of indole derivatives with biological targets more accurately. Studies have shown that compounds featuring a hydroxyl group at the 6-position of the indole ring often exhibit significant inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, modifications of this scaffold have led to the discovery of novel inhibitors of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in pain and inflammation.
The methyl group at the 3-position of the indole ring can influence the electronic properties of the aromatic system, thereby affecting its interactions with biological targets. This substituent can participate in hydrophobic interactions or form hydrogen bonds, depending on its orientation relative to the binding site. The ethyl ester group at the 2-carboxyl position is particularly interesting because it can be easily converted into other functional groups, such as carboxylic acids or amides, through hydrolysis or amidation reactions. These transformations open up numerous possibilities for generating novel derivatives with tailored biological activities.
In vitro studies have demonstrated that 1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester exhibits promising anti-inflammatory properties. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mammalian cell lines. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The compound's ability to modulate inflammatory pathways suggests that it may have therapeutic potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer.
Furthermore, structural analogs of this compound have been investigated for their potential antimicrobial properties. The indole core is known to interact with bacterial enzymes and cell wall components, leading to inhibition of bacterial growth. Researchers have synthesized various derivatives by modifying different positions on the indole ring and have observed significant changes in their antimicrobial activity. For example, introducing additional hydroxyl or methyl groups has been found to enhance their efficacy against Gram-positive bacteria such as Staphylococcus aureus.
The synthesis of 1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as esterification or hydroxymethylation. Advances in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales, facilitating further biological investigations.
The pharmacokinetic properties of this compound are also an area of active research. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential. Preliminary studies suggest that 1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester has favorable oral bioavailability and moderate metabolic stability in vivo. These characteristics make it a promising candidate for further development into an oral therapeutic agent.
In conclusion, 1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester (CAS No. 519158-45-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at modulating inflammatory pathways and combating bacterial infections. With ongoing advancements in synthetic chemistry and molecular biology, this compound continues to be a subject of intense investigation and holds promise for future therapeutic applications.
519158-45-3 (1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester) 関連製品
- 881073-72-9(3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)
- 1261449-26-6(2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine)
- 143380-24-9(1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine)
- 1638744-47-4((3R)-3-methylsulfanylpyrrolidine;hydrochloride)
- 1805502-23-1(5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde)
- 2091136-83-1(Cyclobutanecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester)
- 2228486-28-8(3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)
- 1361484-60-7(2-Chloro-6-(2,4,6-trichlorophenyl)pyridine-3-acetic acid)
- 2680858-80-2(6,6-dimethyl-5-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid)
- 899738-93-3(3-methoxy-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide)




